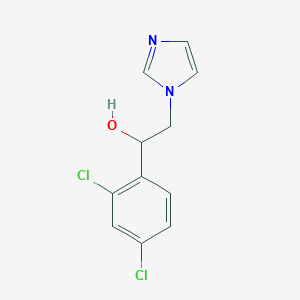

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-8-1-2-9(10(13)5-8)11(16)6-15-4-3-14-7-15/h1-5,7,11,16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVLTPAGJIYSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074737 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24155-42-8 | |

| Record name | (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESCHLOROBENZYL ECONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP4AM80T68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, with the CAS number 24155-42-8, is a critical intermediate in the synthesis of numerous imidazole-based antifungal agents, including Miconazole and Econazole.[1][2][3] Its molecular structure, featuring a 2,4-dichlorophenyl group linked to an imidazole-ethanol moiety, is fundamental to its role as a precursor in the pharmaceutical and agrochemical industries.[2] This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts.

-

Molecular Formula: C₁₁H₁₀Cl₂N₂O

-

Molecular Weight: 257.12 g/mol

-

Appearance: Cream-colored to beige or white to off-white crystalline solid.[1][2]

-

Melting Point: 134-135 °C.[1]

Core Synthesis Pathways

Two primary synthetic routes for this compound are prominently described in the literature. These pathways are:

-

Pathway A: Reduction of an acetophenone precursor.

-

Pathway B: N-alkylation of imidazole with a chloroethanol derivative.

The following sections provide a detailed exploration of each pathway.

Pathway A: Reduction of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone

This widely utilized method involves the reduction of the ketone group of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone to a secondary alcohol. The reaction is typically carried out using a borohydride reducing agent in an alcoholic solvent.

Reaction Scheme:

Caption: Synthesis of this compound via reduction.

A general procedure for this synthesis is as follows:[1][4][5]

-

Reaction Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone and 300 mL of methanol.

-

Reduction: Add potassium borohydride in portions while slowly heating the mixture to reflux.

-

Monitoring: Continue stirring for 1 hour after the addition is complete and monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:methanol (10:1, v/v).

-

Work-up:

-

Once the reaction is complete, recover the methanol by distillation under reduced pressure.

-

Adjust the pH of the concentrated residue to 4-5 using a 5% hydrochloric acid solution.

-

Perform diafiltration.

-

Adjust the pH of the filtrate to 7-8 with a 5% sodium bicarbonate solution to precipitate a white solid.

-

-

Purification:

-

Collect the solid by filtration.

-

Wash the solid with water.

-

Dry the solid and recrystallize it to obtain the final product.

-

| Parameter | Value | Reference(s) |

| Starting Material | 102 g (0.4 mol) of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone | [1] |

| Product Yield | 93.1 g | [1] |

| Molar Yield | 90.5% | [1] |

| Melting Point | 134-135 °C | [1] |

Pathway B: N-Alkylation of Imidazole with 1-(2,4-dichlorophenyl)-2-chloroethanol

This alternative synthesis route involves the N-alkylation of imidazole with 1-(2,4-dichlorophenyl)-2-chloroethanol. This reaction is typically performed in the presence of a base and a suitable solvent. A variation of this method utilizes a solid-supported catalyst to promote a greener synthesis.

Reaction Scheme:

Caption: Synthesis via N-alkylation of imidazole.

A detailed procedure for this method is outlined below:[6]

-

Catalyst Preparation (KOH/Al₂O₃):

-

Dissolve 15 g of KOH in 20 g of water.

-

Add 30 g of Al₂O₃ and stir while heating to 60°C for 1 hour.

-

Remove the water by rotary evaporation (70 rpm, -0.09 to -0.1 MPa vacuum, 80-90°C water bath).

-

Dry the resulting solid at 120°C for 4 hours to obtain the KOH/Al₂O₃ catalyst. Store in a desiccator.

-

-

N-Alkylation Reaction:

-

In a reaction vessel, add 270 g of hexafluoroisopropanol (HFIP), 36 g of the prepared KOH/Al₂O₃ catalyst, 19 g of imidazole, and 44.7 g of 1-(2,4-dichlorophenyl)-2-chloroethanol.

-

Heat the mixture to 45°C for 3.5 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Filter the reaction mixture.

-

Rinse the filter cake with HFIP.

-

Combine the filtrate and the rinsing solution and remove the solvent by rotary evaporation (70 rpm, -0.09 to -0.1 MPa vacuum, 40-50°C water bath).

-

Add 13 g of 10% dilute hydrochloric acid.

-

Further purification steps, such as recrystallization, are performed to obtain the final product.

-

| Parameter | Value | Reference(s) |

| Starting Material (Chloroethanol) | 44.7 g | [6] |

| Starting Material (Imidazole) | 19 g | [6] |

| Catalyst (KOH/Al₂O₃) | 36 g | [6] |

| Solvent (HFIP) | 270 g | [6] |

| Reaction Temperature | 45°C | [6] |

| Reaction Time | 3.5 hours | [6] |

Applications and Significance

This compound is a cornerstone intermediate in the pharmaceutical industry, primarily for the synthesis of imidazole antifungal drugs like econazole and miconazole.[1][2] These drugs are widely used to treat a variety of fungal infections.[1] In the agrochemical sector, it serves as a precursor for fungicides used to control plant diseases such as powdery mildew and black rot, thereby enhancing crop yields.[1] The compound's mechanism of action as an antifungal agent is attributed to its ability to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5]

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the reduction of a corresponding acetophenone or the N-alkylation of imidazole. Both methods have demonstrated high yields and produce a product of sufficient purity for subsequent applications. The choice of synthesis route may depend on factors such as the availability of starting materials, desired scale of production, and environmental considerations. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the fields of drug development and chemical synthesis to optimize and implement these synthetic strategies.

References

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Structure

α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, also known by various synonyms including Imazalil impurity A and Miconazole impurity A, is a halogenated organic compound belonging to the azole class of fungicides.[1][2] Its chemical structure features a dichlorophenyl group and an imidazole ring attached to an ethanol backbone.[3] This structure is pivotal to its biological activity as an antifungal agent.

General Information

| Identifier | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[2][4] |

| CAS Registry Number | 24155-42-8[2][5] |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O[5][6] |

| Synonyms | (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, ALPHA-(2,4-DICHLOROPHENYL)-2-1H-IMIDAZOLE-1-ETHANOL, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol[2][5] |

Physicochemical Properties

A summary of the key physicochemical properties of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 257.12 g/mol | [5][6] |

| Appearance | White to off-white or cream-colored crystalline powder | [1][6][7] |

| Melting Point | 134-138 °C | [3][5][7] |

| Boiling Point | 468.5±45.0 °C (Predicted) | [5] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol. | [1][8] |

| pKa | 12.25±0.20 (Predicted) | [1] |

| EINECS Number | 246-042-5 | [5] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a precursor to several imidazole antifungal drugs.[3][6] The primary mode of action for this class of compounds is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[9][10] Specifically, these molecules target and inhibit the enzyme lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme.[10][11][12] This inhibition disrupts the integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[9]

Experimental Protocols

Synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

A common method for the synthesis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol involves the reduction of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone.[6]

Materials:

-

2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone

-

Methanol

-

Potassium borohydride

-

5% Hydrochloric acid solution

-

5% Sodium bicarbonate solution

-

Ethyl acetate (for TLC)

Procedure:

-

In a 1000 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 102 g of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone (0.4 mol) and 300 mL of methanol.[6]

-

Add potassium borohydride in batches and slowly heat the mixture to reflux.[6]

-

Continue stirring for 1 hour after the addition is complete. Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of ethyl acetate:methanol (10:1, v/v).[6]

-

Once the reaction is complete, recover the methanol by distillation under reduced pressure.[6]

-

Adjust the pH of the concentrated residue to 4-5 with a 5% hydrochloric acid solution and perform diafiltration.[6]

-

Adjust the pH of the filtrate to 7-8 with a 5% sodium bicarbonate solution to precipitate a white solid.[6]

-

Collect the solid by filtration, wash it with water, and dry it.[6]

-

Recrystallize the crude product to obtain pure 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.[6] The expected yield is approximately 90.5%, with a melting point of 134-135 °C.[6]

Applications

α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a crucial intermediate in the synthesis of various imidazole-based antifungal drugs, including:

-

Econazole: Another common topical antifungal agent.[3][6][7]

-

Fenticonazole and Ketoconazole: It is also an impurity in the synthesis of these antifungals.[6][14]

Beyond its role in pharmaceuticals, this compound is also utilized in the production of agricultural fungicides to control a variety of plant diseases.[3][6][7]

Spectral Information

While detailed spectral data is proprietary to various manufacturers, general information indicates the availability of the following analytical spectra for α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol:

-

Infrared (IR) Spectroscopy: Available from sources like ChemicalBook.[15]

-

Mass Spectrometry (MS): GC-MS data is mentioned in the PubChem database.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are also available.[14]

Researchers requiring detailed spectral analysis should consult commercial suppliers or specialized databases.

References

- 1. Page loading... [guidechem.com]

- 2. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. royal-chem.com [royal-chem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. tjelong.en.made-in-china.com [tjelong.en.made-in-china.com]

- 6. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]

- 7. royal-chem.com [royal-chem.com]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. Imazalil: An Outstanding Expert for Fruit Freshguard - HEBEN [hb-p.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Many facets of mammalian lanosterol 14alpha-demethylase from the evolutionarily conserved cytochrome P450 family CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lanosterol 14alpha-demethylase (CYP51) and spermatogenesis. | Semantic Scholar [semanticscholar.org]

- 13. This compound - this compound Exporter, Manufacturer, Distributor, Supplier, Trading Company, Mumbai, India [rasinodrugs.com]

- 14. echemi.com [echemi.com]

- 15. This compound(24155-42-8) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide on the Biological Activity of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a pivotal chemical entity within the class of imidazole-based compounds. Primarily recognized as a key intermediate in the synthesis of numerous marketed antifungal agents, it also functions as a principal metabolite of the widely used agricultural fungicide, Imazalil. Its biological significance is intrinsically linked to its potent antifungal properties, which are exerted through the specific inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. This technical guide provides a comprehensive overview of the known biological activities of this compound, its mechanism of action, and detailed protocols for its evaluation.

Introduction

This compound, with the CAS number 24155-42-8, is a well-characterized organic compound. It serves as a foundational building block in the pharmaceutical industry for the production of prominent antifungal drugs such as miconazole, econazole, and ketoconazole.[1][2] Furthermore, it is identified as the major and relatively stable metabolite of Imazalil (also known as Enilconazole), a systemic fungicide extensively used in agriculture for pre-harvest and post-harvest treatment of fruits, vegetables, and ornamentals.[3] This dual role as a synthetic precursor and a biological metabolite underscores the importance of understanding its intrinsic biological activity.

The core biological function of this compound lies in its ability to disrupt the integrity of fungal cell membranes. This is achieved by interfering with the synthesis of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. This targeted action forms the basis of its fungistatic and, at higher concentrations, fungicidal effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O |

| Molecular Weight | 257.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 134–138 °C |

| Solubility | Sparingly soluble in water, soluble in ethanol and other organic solvents |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its antifungal action against a broad spectrum of pathogenic fungi.

Antifungal Activity

As a member of the imidazole class, this compound is effective against a wide range of fungi, including yeasts and molds that are pathogenic to both plants and animals. Its activity is particularly noted against species of Aspergillus, Penicillium, Trichophyton, and Microsporum.[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal effect of this compound is primarily due to the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the fungal cytochrome P450 system and is essential for the biosynthesis of ergosterol.

The proposed mechanism involves the binding of the imidazole nitrogen atom to the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the demethylation of lanosterol, a precursor to ergosterol. The disruption of this step in the biosynthetic pathway leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequence of ergosterol depletion is a dysfunctional cell membrane with altered fluidity and permeability, ultimately leading to the inhibition of fungal growth and replication.

References

Imazalil as an Ergosterol Biosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazalil, a systemic imidazole fungicide, is a potent inhibitor of ergosterol biosynthesis in fungi. Its primary mechanism of action involves the specific targeting of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the fungal sterol biosynthesis pathway.[1][2][3] By disrupting the conversion of lanosterol to ergosterol, Imazalil compromises the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.[2][4] This technical guide provides an in-depth overview of Imazalil's core function, presenting quantitative efficacy data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action

Imazalil's fungicidal activity stems from its ability to inhibit the ergosterol biosynthesis pathway, which is essential for the formation of functional fungal cell membranes. Ergosterol plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.[5][6]

The key target of Imazalil is the enzyme lanosterol 14α-demethylase, encoded by the CYP51 gene.[7][8] This enzyme catalyzes the removal of a methyl group from lanosterol, a critical step in the multi-enzyme pathway that leads to the synthesis of ergosterol.[2][9] Imazalil, through its imidazole group, binds to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding and effectively halting the demethylation process.[7][10]

The inhibition of lanosterol 14α-demethylase leads to two primary consequences:

-

Depletion of Ergosterol: The lack of ergosterol production weakens the fungal cell membrane, making it more permeable and unable to maintain its structural integrity.[2][4]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane function.[2][11]

This dual effect ultimately leads to the cessation of fungal growth and, eventually, cell death.

Quantitative Efficacy Data

The in vitro efficacy of Imazalil has been evaluated against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for Imazalil against various fungal species. It is important to note that these values can vary depending on the specific fungal isolate, testing methodology, and laboratory conditions.[1]

Table 1: Imazalil Activity Against Penicillium Species [2]

| Fungal Species | Imazalil EC50 (µg/mL) | Imazalil MIC (µg/mL) |

| Penicillium digitatum (sensitive) | 0.065 | - |

| Penicillium italicum | - | 0.005 - 2 (pH dependent) |

Table 2: Imazalil Activity Against Aspergillus Species [2]

| Fungal Species | Imazalil EC50 (µg/mL) | Imazalil MIC (µg/mL) |

| Aspergillus niger | - | 0.005 - 2 (pH dependent) |

| Aspergillus alternata | 0.492 ± 0.133 | - |

| Aspergillus arborescens | 0.327 ± 0.180 | - |

Table 3: Imazalil Activity Against Fusarium Species [2]

| Fungal Species | Imazalil EC50 (µg/mL) | Imazalil MIC (µg/mL) |

| Fusarium oxysporum | - | Complete inhibition at 40 ppm |

| Fusarium solani | - | Complete inhibition at 40 ppm |

Table 4: Imazalil Activity Against Candida Species

| Fungal Species | Imazalil IC50 for cCYP51 (µM) | Imazalil IC50 for hCYP51 (µM) |

| Candida albicans | ~0.06 | ~26.4 |

Note: Data for whole-cell MIC and EC50 values for Candida species were limited in the reviewed literature. The IC50 values presented here are for the isolated CYP51 enzyme, demonstrating the selectivity of Imazalil for the fungal target over the human ortholog.[12]

Experimental Protocols

Antifungal Susceptibility Testing

Standardized methods are crucial for determining the in vitro efficacy of antifungal agents like Imazalil. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2]

This method determines the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.

1. Inoculum Preparation:

- Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 28-35°C until sporulation is evident.[1]

- Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.[1]

- Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.[1]

- Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.[13]

- Dilute this stock suspension in RPMI-1640 medium to achieve a final working inoculum concentration of approximately 0.5 x 10^4 to 2.5 x 10^4 CFU/mL.[13]

2. Assay Procedure:

- Prepare serial twofold dilutions of Imazalil in RPMI-1640 medium in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.[1]

- Add 100 µL of the working fungal inoculum to each well containing 100 µL of the diluted Imazalil solution. The final volume in each well will be 200 µL.[1]

- Include a growth control well (inoculum without Imazalil) and a sterility control well (medium without inoculum).[1]

- Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.[13]

3. Determination of MIC:

- The MIC is determined as the lowest concentration of Imazalil that causes complete visual inhibition of fungal growth.[13]

This method is used to determine the concentration of an antifungal agent that inhibits fungal growth by 50%.[2]

1. Preparation of Imazalil-Amended Agar:

- Prepare a stock solution of Imazalil in a suitable solvent like acetone or ethanol.[1]

- Prepare Potato Dextrose Agar (PDA) medium and autoclave. Cool to 45-50°C in a water bath.[1]

- Add appropriate volumes of the Imazalil stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Ensure the final solvent concentration does not exceed 1% (v/v) and is consistent across all plates.[1]

- Pour approximately 20 mL of the Imazalil-amended PDA into each sterile petri dish and allow it to solidify.[1]

2. Inoculation and Incubation:

- Prepare a standardized inoculum of the test fungus as described in the broth microdilution method.

- Inoculate a small, defined area in the center of each agar plate with the fungal suspension.[2]

- Incubate the plates at the optimal growth temperature for the fungus in the dark.[1]

3. Data Collection and Analysis:

- Measure the colony diameter in two perpendicular directions daily until the growth in the control plate (without Imazalil) has reached approximately 80% of the plate diameter.[1]

- Calculate the percentage of growth inhibition for each Imazalil concentration relative to the growth on the control plate.[2]

- The EC50 value, the concentration of Imazalil that inhibits fungal growth by 50%, is determined by regressing the percentage of inhibition against the logarithm of the Imazalil concentration.[1][2]

Ergosterol Extraction and Quantification by HPLC

This protocol allows for the quantification of ergosterol in fungal cells to assess the impact of Imazalil treatment.

1. Saponification and Extraction:

- Harvest fungal mycelia from liquid culture by filtration and dry them.

- To a known weight of dried mycelia, add a solution of potassium hydroxide in methanol (e.g., 10% KOH in methanol).[14]

- Heat the mixture at 80°C for 30 minutes to saponify the lipids and release ergosterol.[14]

- After cooling, partition the non-saponifiable lipids, including ergosterol, into an organic solvent such as n-hexane or pentane by vigorous mixing.[15][16]

- Separate the organic phase containing the ergosterol.

2. HPLC Analysis:

- Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for HPLC, such as isopropanol or methanol.[14][17]

- Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[17]

- Use a mobile phase typically consisting of a mixture of methanol and water or methanol and acetic acid.[18]

- Detect ergosterol by its UV absorbance at approximately 282 nm.[16]

- Quantify the ergosterol content by comparing the peak area of the sample to a standard curve prepared with pure ergosterol.[14]

Visualizations

Signaling Pathways and Mechanisms

Caption: Imazalil inhibits the 14α-demethylase enzyme in the ergosterol biosynthesis pathway.

Experimental Workflows

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Molecular Interaction

Caption: Conceptual diagram of Imazalil docking with the fungal CYP51 enzyme.

Resistance Mechanisms

The emergence of fungal strains resistant to Imazalil poses a significant challenge.[1] The primary mechanisms of resistance to azole fungicides, including Imazalil, involve alterations in the target enzyme or its expression:

-

Mutations in the CYP51 Gene: Point mutations in the CYP51 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[8][11] These changes can reduce the binding affinity of Imazalil to its target, thereby decreasing its inhibitory effect.

-

Overexpression of the CYP51 Gene: Increased expression of the CYP51 gene leads to higher levels of the target enzyme in the cell.[8] This can be caused by insertions in the promoter region of the gene, which enhance its transcription.[8][19] The increased amount of enzyme requires a higher concentration of Imazalil to achieve the same level of inhibition.

-

Efflux Pumps: Fungi can develop resistance by overexpressing efflux pumps, which are membrane transporters that actively pump the antifungal drug out of the cell, reducing its intracellular concentration.[11]

Understanding these resistance mechanisms is crucial for the development of new antifungal strategies and for the effective management of existing antifungal therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Imazalil 500g/L EC Fungicide [smagrichem.com]

- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. davidmoore.org.uk [davidmoore.org.uk]

- 10. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 15. Determination of ergosterol as a measure of fungal growth using Si 60 HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Discovery and History of Imazalil Fungicide

Abstract

Imazalil, a systemic imidazole fungicide, represents a significant milestone in the post-harvest protection of agricultural products, particularly citrus fruits and bananas. Developed by Janssen Pharmaceutica in the early 1970s, its introduction provided a critical tool against fungal pathogens, notably those that had developed resistance to previously used benzimidazole fungicides. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane, leading to compromised membrane integrity and cell death. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, mechanism of action, and fungicidal activity of Imazalil. It includes detailed experimental protocols for its synthesis, in vitro susceptibility testing, and analysis of its effects on the fungal sterol profile, designed to be a valuable resource for professionals in agricultural science and drug development.

Discovery and Historical Development

Imazalil, chemically known as 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, was discovered and developed by Janssen Pharmaceutica in Belgium.[1] The foundational research and synthesis of the compound are detailed in U.S. Patent 3,658,813, first filed on January 13, 1970, and subsequently granted in 1972.[2]

The compound emerged as a critical agricultural tool in the 1970s, a period when resistance to the widely used benzimidazole class of fungicides was becoming a significant problem. Imazalil's novel mode of action provided an effective alternative for controlling these resistant strains.[3] The Joint Meeting on Pesticide Residues (JMPR) first evaluated Imazalil in 1977, marking its formal entry and acceptance as a commercial fungicide for agricultural use.[1][4][5]

Following its initial application as a post-harvest treatment for citrus and bananas, the use of Imazalil expanded.[3][6] In 1984, it was adopted as a seed treatment for cereals to combat diseases caused by Fusarium and Helminthosporium spp. Its application was further extended to use in chicken hatcheries in 1990 to control fungal pathogens like Aspergillus spp.[3] Today, Imazalil, also known by the international nonproprietary name enilconazole for veterinary applications, remains a key fungicide for post-harvest protection and seed treatment globally.[7]

Table 1: Physicochemical Properties of Imazalil

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-1-(β-allyloxy-2,4-dichlorophenethyl)imidazole | [3] |

| CAS Number | 35554-44-0 | [3] |

| Molecular Formula | C₁₄H₁₄Cl₂N₂O | [3] |

| Molecular Weight | 297.2 g/mol | [3] |

| Appearance | Slightly yellow to brown solidified oil / crystalline mass | [3] |

| Melting Point | 52.7 °C | [3] |

| Vapor Pressure | 0.158 mPa (at 20 °C) | [3] |

| Solubility in Water | 0.18 g/L (at 20 °C, pH 7.6) | [3] |

| Solubility in Organic Solvents (g/L at 20 °C) | >500 in acetone, ethanol, methanol, xylene, toluene; 19 in hexane | [3] |

| Stability | Stable to hydrolysis in dilute acids/alkalis at room temp. Thermally stable up to ~285 °C. | [3] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imazalil exerts its fungicidal effect by disrupting the integrity of the fungal cell membrane.[6][7] It is a member of the Demethylation Inhibitor (DMI) class of fungicides.[5] Its specific molecular target is the cytochrome P450-dependent enzyme lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component in the cell membranes of most fungi, where it serves a role analogous to that of cholesterol in mammalian cells.[6]

The 14α-demethylase enzyme catalyzes the removal of a methyl group from lanosterol (or eburicol), a key step in the multi-stage conversion to ergosterol. By binding to the heme iron cofactor of this enzyme, Imazalil effectively blocks this demethylation step. This inhibition leads to two primary consequences:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the proper packing of phospholipids, altering the fluidity and permeability of the fungal membrane.

-

Accumulation of Toxic Precursors: The blockage causes an accumulation of methylated sterol precursors, such as lanosterol. The integration of these atypical sterols into the membrane further destabilizes its structure and impairs the function of membrane-bound enzymes.

The combined effect of ergosterol depletion and precursor accumulation leads to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cessation of fungal growth and cell death.

Caption: Imazalil inhibits Lanosterol 14α-demethylase, blocking ergosterol synthesis.

In Vitro Fungicidal Activity

Imazalil exhibits a broad spectrum of activity against numerous plant pathogenic fungi. It is particularly valued for its efficacy against Penicillium species that cause post-harvest decay in citrus. The fungicidal potency is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC₅₀).

Table 2: In Vitro Efficacy of Imazalil Against Key Fungal Pathogens

| Fungal Species | Efficacy Metric | Value (µg/mL) | Reference(s) |

| Penicillium digitatum (Green Mold) | EC₅₀ (Mycelial Growth) | 0.065 | |

| Alternaria alternata | EC₅₀ (Mycelial Growth) | 0.492 ± 0.133 | [8] |

| Alternaria solani | EC₅₀ (Mycelial Growth) | 0.327 ± 0.180 | [8] |

| Botrytis cinerea (Gray Mold) | EC₅₀ (Mycelial Growth) | < 1.0 (for sensitive isolates) | [9] |

| Aspergillus niger | MIC | 0.005 - 2.0 (pH dependent) | |

| Fusarium oxysporum | MIC | Complete inhibition at 40 ppm (~40 µg/mL) |

Note: Efficacy can be influenced by experimental conditions, such as media pH, temperature, and isolate sensitivity.

Experimental Protocols

Chemical Synthesis of Imazalil

The synthesis of Imazalil is described in U.S. Patent 3,658,813.[2] The protocol involves a multi-step process starting from 2,4-dichloroacetophenone. A generalized laboratory-scale procedure is outlined below.

Materials:

-

2,4-dichloroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Imidazole

-

Sodium hydride (NaH)

-

Allyl bromide

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., for distillation and chromatography)

Procedure:

-

Reduction: 2,4-dichloroacetophenone is dissolved in methanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise to reduce the ketone to the corresponding alcohol, 1-(2,4-dichlorophenyl)ethanol. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Chlorination: The resulting alcohol is dissolved in an inert solvent (e.g., dichloromethane). Thionyl chloride is added dropwise at a low temperature to convert the alcohol to the chloride, 1-(1-chloroethyl)-2,4-dichlorobenzene.

-

Alkylation of Imidazole: Imidazole is dissolved in a polar aprotic solvent such as DMF. Sodium hydride is added carefully to deprotonate the imidazole, forming the imidazolide anion. The chlorinated intermediate from step 2 is then added to the reaction mixture, leading to the formation of 1-[1-(2,4-dichlorophenyl)ethyl]-1H-imidazole via nucleophilic substitution.

-

Etherification: The product from step 3 is again treated with a strong base like sodium hydride in DMF to deprotonate the benzylic alcohol intermediate (formed in situ or via hydrolysis). Allyl bromide is then added to the reaction mixture to form the final ether linkage, yielding Imazalil.

-

Purification: The final product is purified from the reaction mixture by extraction and column chromatography to yield Imazalil as a slightly yellow to brown oil.

Caption: A simplified workflow for the chemical synthesis of Imazalil.

Protocol for In Vitro Antifungal Susceptibility Testing (EC₅₀ Determination)

This protocol is based on the agar dilution method to determine the concentration of Imazalil that inhibits fungal mycelial growth by 50%.

Materials:

-

Pure Imazalil standard

-

Acetone or DMSO (for stock solution)

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Sterile petri dishes (90 mm)

-

Actively growing culture of the test fungus

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of Imazalil (e.g., 10,000 µg/mL) in acetone or DMSO.

-

Media Preparation: Autoclave PDA and cool it to 45-50 °C in a water bath.

-

Serial Dilution: Add appropriate volumes of the Imazalil stock solution to aliquots of the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). Also prepare a control plate containing only the solvent at the highest concentration used. Ensure thorough mixing.

-

Plating: Pour approximately 20 mL of each Imazalil-amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing fungal colony. Place one plug, mycelium-side down, in the center of each prepared plate (including the control).

-

Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25 °C) until the colony on the control plate has reached a significant portion of the plate diameter (e.g., 70-80%).

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average.

-

Calculate the percentage of growth inhibition for each concentration relative to the control using the formula: Inhibition (%) = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100.

-

Plot the percentage of inhibition against the logarithm of the Imazalil concentration.

-

Determine the EC₅₀ value by regression analysis, calculating the concentration that corresponds to 50% inhibition.

-

Protocol for Fungal Sterol Profile Analysis

This protocol outlines a general method to demonstrate the effect of Imazalil on the ergosterol biosynthesis pathway in a model fungus using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12]

Materials:

-

Fungal culture (e.g., Aspergillus fumigatus, Saccharomyces cerevisiae)

-

Liquid growth medium

-

Imazalil

-

Methanolic potassium hydroxide (KOH)

-

n-Heptane or n-Hexane

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

-

Fungal Culture and Treatment:

-

Inoculate two flasks of liquid medium with the test fungus.

-

To one flask (treatment), add Imazalil at a sub-lethal concentration (e.g., near the EC₅₀ value). To the other flask (control), add an equivalent volume of solvent.

-

Incubate the cultures under appropriate conditions for a set period (e.g., 24-48 hours).

-

-

Harvesting and Lipid Extraction:

-

Harvest the mycelia from both cultures by filtration, wash with sterile water, and lyophilize (freeze-dry).

-

Weigh a precise amount of dried mycelia (e.g., 50 mg).

-

-

Saponification:

-

Add methanolic KOH to the mycelia and heat at 80 °C for 1-2 hours. This process hydrolyzes fatty acid esters, releasing free sterols.

-

-

Non-saponifiable Lipid Extraction:

-

After cooling, add sterile water and an organic solvent like n-heptane.

-

Vortex vigorously to extract the non-saponifiable lipids (containing the sterols) into the organic phase.

-

Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction for complete recovery.

-

-

Derivatization:

-

Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

-

Add a silylating agent (e.g., BSTFA + 1% TMCS) and pyridine, then heat at 60-70 °C for 30 minutes. This converts the sterols into their more volatile trimethylsilyl (TMS) ether derivatives, which are suitable for GC analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Run a temperature program that effectively separates the different sterols.

-

Identify sterols (e.g., ergosterol, lanosterol) by comparing their retention times and mass spectra to those of authentic standards and library data.

-

-

Data Interpretation: Compare the chromatograms of the control and Imazalil-treated samples. A successful experiment will show a significant reduction in the ergosterol peak and a corresponding increase in the peak(s) for its precursors, such as lanosterol, in the treated sample.

Caption: Workflow for a post-harvest efficacy and residue analysis experiment.

Conclusion

The discovery of Imazalil by Janssen Pharmaceutica was a pivotal moment in the history of crop protection. Its unique mode of action provided a much-needed solution to the growing problem of fungicide resistance and has since become a cornerstone of post-harvest disease management. The principles of its synthesis, its targeted inhibition of ergosterol biosynthesis, and the methodologies developed to evaluate its efficacy continue to be relevant. This guide serves as a technical resource for researchers, providing foundational knowledge and detailed protocols that are essential for the ongoing development of novel antifungal strategies and the effective management of existing agricultural tools.

References

- 1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 2. US5013746A - Imazalil containing synergistic compositions - Google Patents [patents.google.com]

- 3. Imazalil | C14H14Cl2N2O | CID 37175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. Imazalil 500g/L EC Fungicide [smagrichem.com]

- 7. agrochem.es [agrochem.es]

- 8. researchgate.net [researchgate.net]

- 9. ajol.info [ajol.info]

- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS: 24155-42-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS number 24155-42-8), a key chemical intermediate in the synthesis of numerous imidazole-based antifungal agents. This document details its chemical and physical properties, provides established synthesis protocols, and discusses its pivotal role in the development of widely used antimycotic drugs. While quantitative biological data for this specific intermediate is not extensively available in public literature, this guide elucidates the well-understood mechanism of action of the final drug products derived from it, focusing on the inhibition of the fungal ergosterol biosynthesis pathway.

Introduction

This compound is a heterocyclic organic compound that serves as a critical building block in the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, featuring a dichlorophenyl group, an imidazole ring, and an ethanol moiety, makes it an ideal precursor for the synthesis of a class of potent antifungal drugs, including Miconazole, Econazole, and Ketoconazole.[1][3] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of antifungal therapies and related chemical synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a characteristic faint odor.[2][4] Its structure, containing both polar (imidazole, hydroxyl) and non-polar (dichlorophenyl) groups, results in moderate solubility in polar organic solvents and limited solubility in water.[4]

| Property | Value | Reference(s) |

| CAS Number | 24155-42-8 | [5] |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O | [5] |

| Molecular Weight | 257.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 134-138 °C | [2] |

| Boiling Point | 468.5±45.0 °C (Predicted) | [6] |

| Density | 1.4133 g/cm³ (Rough Estimate) | [6] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol. | [4] |

| InChI Key | UKVLTPAGJIYSGN-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)O | [7] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with the most common method involving the reduction of an imidazolyl acetophenone precursor.

Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Reduction of 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone

This protocol is adapted from established chemical literature.

Materials:

-

2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone

-

Methanol (MeOH)

-

Potassium Borohydride (KBH₄) or Sodium Borohydride (NaBH₄)

-

5% Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Water

Equipment:

-

Three-necked flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Reflux condenser

-

Rotary evaporator

-

Filtration apparatus

-

TLC plates (Silica gel)

Procedure:

-

In a 1000 mL three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 102 g (0.4 mol) of 2',4'-dichloro-2-(1H-imidazol-1-yl)acetophenone in 300 mL of methanol.

-

Portion-wise, add potassium borohydride to the solution.

-

Slowly heat the mixture to reflux and maintain for 1 hour with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate:methanol (10:1 v/v).

-

Once the reaction is complete, cool the mixture and recover the methanol using a rotary evaporator.

-

Adjust the pH of the concentrated liquid to 4-5 using a 5% hydrochloric acid solution.

-

Perform suction filtration to remove any solids.

-

Adjust the pH of the filtrate to 7-8 with a 5% sodium bicarbonate solution, which will cause a white solid to precipitate.

-

Collect the solid product by suction filtration.

-

Wash the solid with water and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain pure this compound.

Expected Yield: Approximately 90-95%.

Biological Activity and Mechanism of Action

The resulting drugs, like miconazole and econazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9] This enzyme is a critical component of the ergosterol biosynthesis pathway.[9]

Ergosterol Biosynthesis Pathway and Inhibition by Azole Antifungals

Caption: The ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disruption of the cell membrane results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[8]

Role in Drug Development

This compound is a cornerstone intermediate for the synthesis of several commercially successful antifungal drugs.

Synthesis of Miconazole

The synthesis of Miconazole involves the O-alkylation of this compound with 2,4-dichlorobenzyl chloride.

Caption: Synthetic route from the intermediate to Miconazole.

Analytical Methods

The purity and identity of this compound are typically assessed using standard analytical techniques.

| Analytical Method | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. |

| Gas Chromatography (GC) | Assay of the main component and detection of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |

Conclusion

This compound is a fundamentally important molecule in the field of medicinal and agricultural chemistry. Its established synthesis and critical role as a precursor to a range of potent azole antifungal agents underscore its significance. While direct biological activity data for this intermediate is scarce, a thorough understanding of its properties and the mechanism of the drugs derived from it is essential for researchers and developers working on new and improved antifungal therapies. This guide provides a solid foundation of technical information to support such endeavors.

References

- 1. apicule.com [apicule.com]

- 2. royal-chem.com [royal-chem.com]

- 3. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CAS 24155-42-8: (±)-α-(2,4-Dichlorophenyl)-1H-imidazole-1-… [cymitquimica.com]

- 6. This compound | 24155-42-8 [amp.chemicalbook.com]

- 7. (+-)-alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C11H10Cl2N2O | CID 32238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the pivotal antifungal intermediate, α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document outlines the characteristic spectroscopic signatures obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 7.59 | s | 1H | 3-CH (Aromatic) | |

| 7.42–7.46 | m | 2H | 5-CH, 6-CH (Aromatic) | |

| 7.03 | s | 1H | 2-CH (Imidazole) | |

| 6.83 | d | 1H | 5-CH (Imidazole) | 4 |

| 6.03 | d | 1H | 4-CH (Imidazole) | 4 |

| 5.06–5.08 | m | 1H | 1-CH (Ethanol) | |

| 4.16 | d | 1H | OH | 10.8 |

| 4.00–4.06 | m | 2H | 2-CH₂ (Ethanol) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 137.14 | 6-C (Aromatic) |

| 136.20 | 1-C (Aromatic) |

| 132.99 | 10-C (Aromatic) |

| 130.11 | 7-C (Aromatic) |

| 130.01 | 2-C (Aromatic) |

| 129.68 | 8-C (Aromatic) |

| 128.04 | 11-C (Imidazole) |

| 126.12 | 9-C (Aromatic) |

| 118.44 | 3-C (Imidazole) |

| 63.88 | 5-C (Ethanol) |

| 53.22 | 4-C (Ethanol) |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1512 | m | C=C Aromatic stretching |

| 1079 | s | C-N stretching |

| 845 | s | C-H out-of-plane bending |

| 733 | m | C-Cl stretching |

Sample Preparation: KBr pellet[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 (dependent on sample concentration).

-

Spectral Width: 0-10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO at ~2.50 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0-200 ppm.

-

Reference: Residual solvent peak (DMSO-d₆ at ~39.52 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85[2].

-

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind 1-2 mg of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet is recorded as the background and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule for structural elucidation.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

GC-MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.

-

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the biological mechanism of action of antifungal agents derived from this compound.

Caption: Experimental workflow for the spectroscopic analysis of the target compound.

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole antifungals.

References

An In-Depth Technical Guide to the Solubility and Stability of Imazalil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the fungicide imazalil. The information is curated to support research, scientific analysis, and professional development in relevant fields. This document presents quantitative data on solubility and stability, outlines detailed experimental methodologies, and visualizes key processes and pathways.

Imazalil: Physicochemical Properties

Imazalil, systematically named 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, is a systemic fungicide widely used in agriculture, particularly for post-harvest treatment of fruits and vegetables. It is effective against a broad spectrum of fungi. Technical imazalil is a slightly yellowish to brownish oily liquid. For formulation purposes, it is often converted into its salt forms, such as imazalil sulfate or nitrate, which exhibit enhanced water solubility.

Solubility of Imazalil and Its Salts

The solubility of a compound is a critical parameter influencing its formulation, bioavailability, and environmental fate. The solubility of imazalil and its common salts has been determined in various solvents at 20°C.

Table 1: Solubility of Imazalil and Its Salts in Various Solvents at 20°C

| Solvent | Imazalil (base) ( g/100 mL) | Imazalil Nitrate ( g/100 mL) | Imazalil Sulfate ( g/100 mL) |

| Water | 0.14[1] | 2.38[1] | >50[1][2] |

| Methanol | >50[1] | >100[1] | >50[1][2] |

| Ethanol | >50[1] | 31.18[1] | 36.3[2] |

| 2-Propanol | >50[1] | 4.57[1] | 4.42[2] |

| Acetone | >500 g/L (>50 g/100mL)[3][4] | - | - |

| Dichloromethane | >500 g/L (>50 g/100mL)[3][4] | - | - |

| Toluene | >50[1] | 0.87[1] | <0.005[2] |

| Xylene | >50[1] | 0.49[1] | <0.005[2] |

| Benzene | >50[1] | <0.005[1] | <0.005[2] |

| n-Heptane | 5.41[1] | <0.001[1] | <0.005[2] |

| Hexane | 5.21[1] | <0.005[1] | <0.005[2] |

| Petroleum Ether | 6.16[1] | <0.005[1] | <0.005[2] |

| 4-methyl-2-pentanone | >50[1] | 1.76[1] | 0.03[2] |

Note: Solubility values for acetone and dichloromethane were reported in g/L and converted for consistency.

The solubility of imazalil is also pH-dependent, with its aqueous solubility increasing at lower pH values due to its nature as a weak base.[5] The effectiveness of imazalil in controlling green mold on citrus fruit has been shown to increase with a higher pH of the treatment solution.[6][7]

Stability of Imazalil

The stability of imazalil is influenced by several factors, including temperature, pH, and light. Understanding these factors is crucial for determining its shelf-life, storage conditions, and persistence in various environments.

Table 2: Stability of Imazalil Under Various Conditions

| Condition | Observation | Reference |

| Thermal Stability | Imazalil base is thermally stable up to approximately 285°C.[1][3] | [1][3] |

| Imazalil nitrate is thermally stable up to approximately 150°C.[1] | [1] | |

| Imazalil sulfate is thermally stable up to approximately 270°C.[1] | [1] | |

| Hydrolytic Stability | Very stable to hydrolysis in dilute acids and alkalis at room temperature in the absence of light.[3][4] | [3][4] |

| In aqueous solution, the product is stable up to 40°C at pHs ranging from 2.4 to 7.0 for at least 8 weeks.[1] | [1] | |

| Hydrolysis half-life is greater than 30 days at pH 5, 7, and 9.[3] | [3] | |

| Photostability | Susceptible to degradation upon exposure to light.[6] | [6] |

| Photodegradation half-life in aqueous solution is 36 hours.[3] | [3] | |

| Chemically stable at room temperature in the absence of light.[1][3] | [1][3] | |

| Degradation Half-Life | On oranges: 12-20 weeks.[1][6] | [1][6] |

| On Clementine mandarins (4°C): 15-18 days.[6][8] | [6][8] | |

| In soil: 4-5 months.[1] | [1] |

A primary degradation product of imazalil is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[1][6]

Experimental Protocols

Solubility Determination (Flask Method - based on OECD Guideline 105)

This protocol outlines the flask method for determining the solubility of a substance in water, suitable for solubilities above 10⁻² g/L.[9][10][11]

Caption: Workflow for determining solubility using the flask method.

Methodology:

-

Preparation: Add an excess amount of imazalil to a known volume of the solvent in a flask.

-

Equilibration: Seal the flask and place it in a constant temperature shaker bath (e.g., 20°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant (the saturated solution).

-

Analysis: To remove any suspended microparticles, centrifuge or filter the sample. Analyze the concentration of imazalil in the clear solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The determined concentration represents the solubility of imazalil in the solvent at the specified temperature.

Stability Indicating Method (HPLC Analysis)

This protocol provides a general method for the analysis of imazalil, which can be adapted for stability studies to separate and quantify the active ingredient from its degradation products.

Caption: Workflow for conducting a stability study of Imazalil using HPLC.

Methodology:

-

Sample Preparation: Prepare solutions of imazalil in the desired medium (e.g., water at different pH values).

-

Stress Conditions: Expose the samples to the relevant stress conditions (e.g., elevated temperature, specific light intensity, or different pH values) for a defined period.

-

Sampling: At predetermined time intervals, withdraw aliquots of the samples.

-

Extraction and Cleanup: If necessary, extract imazalil and its degradation products from the sample matrix. A cleanup step, such as solid-phase extraction (SPE), may be required to remove interfering substances.[3][12][13]

-

HPLC Analysis:

-

Quantification: Create a standard curve using imazalil standards of known concentrations to quantify the amount of imazalil remaining in the samples over time. The appearance and increase of degradation product peaks can also be monitored and quantified if standards are available.

-

Data Analysis: Calculate the degradation rate and half-life of imazalil under the tested conditions.

Imazalil's Mechanism of Action and Degradation Pathway

Imazalil's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51).

Caption: Simplified signaling pathway of Imazalil's antifungal action.

The degradation of imazalil in the environment can occur through various pathways, including metabolism in plants and soil, and photodegradation.

Caption: A simplified overview of the major degradation routes of Imazalil.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. dwl_clicks [fda.gov.tw]

- 4. researchgate.net [researchgate.net]

- 5. fao.org [fao.org]

- 6. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

In-Depth Toxicological Profile of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, a significant metabolite of the widely used fungicide Imazalil (also known as Enilconazole). This document synthesizes available data on its toxicity, outlines experimental methodologies, and visualizes key biological pathways to support further research and safety assessment.

Executive Summary

This compound, referred to in regulatory documents as R014821 or imazalil-M, is the primary breakdown product of the imidazole fungicide Imazalil. While much of the existing toxicological data pertains to the parent compound, the safety profile of this metabolite is of increasing interest and scrutiny by regulatory bodies.

Toxicological evaluations have indicated potential concerns, particularly regarding its genotoxicity and developmental effects. Studies on zebrafish embryos have demonstrated that both Imazalil and its metabolite can induce developmental abnormalities. The primary mechanism of action of the parent compound in fungi is the inhibition of ergosterol biosynthesis. However, in non-target organisms, including mammals, the toxicological effects appear to be more complex, potentially involving endocrine disruption, neurotoxicity, and metabolic disorders. This guide consolidates the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the understood toxicological pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | R014821, Imazalil-M, 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol |

| CAS Number | 24155-42-8 |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O |

| Molecular Weight | 257.12 g/mol |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 134-138 °C[1] |

Toxicological Data

The majority of comprehensive toxicological studies have been conducted on the parent compound, Imazalil. However, data on the metabolite R014821 is emerging, primarily from developmental toxicity and genotoxicity assessments.

Acute Toxicity

Genotoxicity

The genotoxic potential of R014821 has been a point of focus in regulatory evaluations. While the European Food Safety Authority (EFSA) has noted that a genotoxic potential for this metabolite cannot be ruled out, a complete dataset is still pending.[2][3][4]

A study on the genotoxicity of Imazalil in human lymphocytes using the comet assay showed a significant increase in DNA lesions (tail moment), indicating DNA damage.[5] Another study demonstrated that Imazalil caused increases in the frequencies of structural chromosomal aberrations and the rates of micronuclei in human lymphocytes in a dose-dependent manner.

Developmental and Reproductive Toxicity

A key study on zebrafish embryos (Danio rerio) investigated the developmental toxicity of both Imazalil and its metabolite, imazalil-M (R014821).[6][7]

Key Findings from Zebrafish Embryo Study:

-

Both Imazalil and imazalil-M caused developmental toxicity.

-

Observed effects included decreased heart rate, hatching inhibition, and pericardial cysts.

-

The underlying mechanism was linked to cell apoptosis in the heart region of the larvae, mediated by metabolic disorders, particularly affecting branched-chain amino acids, energy, and ketone body metabolism.

For the parent compound, Imazalil, three-generation rat studies indicated a trend towards a lower number of live births at the highest dose levels, though no fetal abnormalities were observed.

Table 1: Summary of Developmental Toxicity in Zebrafish Embryos

| Endpoint | Observation | Compound(s) |

| Heart Rate | Decreased | Imazalil and Imazalil-M[6] |

| Hatching | Inhibited | Imazalil and Imazalil-M[6] |

| Morphology | Pericardial cyst | Imazalil and Imazalil-M[6] |

| Cellular Mechanism | Cell apoptosis | Imazalil and Imazalil-M[6] |

Mechanism of Action and Signaling Pathways

The primary mode of action of imidazole fungicides like Imazalil in their target fungal organisms is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8][9] Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.[8]

In non-target organisms, the toxicological mechanisms are more varied and less well-defined.

Endocrine Disruption

Some imidazole fungicides have been shown to exhibit endocrine-disrupting properties. Prochloraz, another imidazole fungicide, has been found to act as an antiandrogen by both blocking the androgen receptor and inhibiting fetal steroidogenesis.[10][11] This raises the possibility of similar mechanisms for Imazalil and its metabolites.

Neurotoxicity

Studies in zebrafish have indicated potential neurotoxic effects of Imazalil. Exposure led to a decrease in acetylcholinesterase (AChE) expression and activity, as well as altered expression of neurotoxicity-related genes such as Glial fibrillary acidic protein (Gfap), Myelin basic protein (Mbp), and Sonic hedgehog a (Shha).[12]

Metabolic Disruption

As demonstrated in the zebrafish developmental toxicity study, both Imazalil and its metabolite can induce metabolic disorders.[6] Furthermore, studies in adult zebrafish have shown that Imazalil exposure can lead to gut microbiota dysbiosis and disorders in hepatic metabolism, affecting pathways such as glycolysis, amino acid metabolism, and lipid metabolism.[13]

Histamine Release

Certain imidazole fungicides have been found to provoke histamine release from mast cells through a non-immunological mechanism, which can induce airway constriction.[14]

Signaling Pathway Visualization

The following diagram illustrates the proposed toxicological mechanisms of Imazalil and its metabolite in non-target organisms.

Proposed toxicological pathways of Imazalil and its metabolite.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological findings. Below are outlines of the methodologies for key assays mentioned in this guide.

Zebrafish Embryo Developmental Toxicity Assay

This assay is used to assess the effects of chemical exposure on the embryonic development of zebrafish.

-

Animal Husbandry and Breeding: Adult zebrafish (e.g., AB strain) are maintained in a recirculating system with a controlled light-dark cycle (e.g., 14:10 h) and temperature (e.g., 28°C). Breeding is induced by placing male and female fish together in breeding tanks overnight.

-

Embryo Collection and Selection: Fertilized eggs are collected shortly after the light cycle begins. Healthy, fertilized embryos are selected under a microscope for the experiment.

-